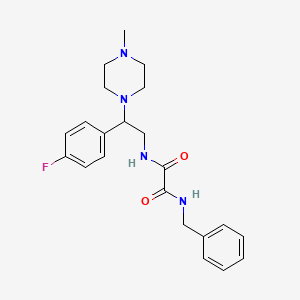

N1-benzyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Description

N1-Benzyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a benzyl group at the N1 position and a complex ethyl side chain at N2. The side chain includes a 4-fluorophenyl moiety and a 4-methylpiperazine ring.

Properties

IUPAC Name |

N-benzyl-N'-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FN4O2/c1-26-11-13-27(14-12-26)20(18-7-9-19(23)10-8-18)16-25-22(29)21(28)24-15-17-5-3-2-4-6-17/h2-10,20H,11-16H2,1H3,(H,24,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIRMTDNBRICQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=CC=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-benzyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, with a CAS number of 903255-70-9 and a molecular formula of C22H27FN4O2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

The compound features a complex structure that includes:

- Benzyl group : Enhances lipophilicity and may influence binding interactions.

- Fluorophenyl moiety : The presence of fluorine can affect the electronic properties and enhance binding affinity to biological targets.

- Methylpiperazine : Known for its role in enhancing bioavailability and modulating pharmacokinetic properties.

Structure-Activity Relationship (SAR)

The SAR studies emphasize the importance of specific functional groups in determining the biological activity of oxalamides:

| Compound Feature | Impact on Activity |

|---|---|

| Benzyl Group | Increases lipophilicity |

| Fluorine Substitution | Enhances binding affinity |

| Piperazine Ring | Improves bioavailability |

| Oxamide Linkage | Modulates receptor interactions |

The replacement of certain groups has shown to significantly alter the potency and selectivity towards biological targets.

Case Studies

While direct studies on this compound are scarce, several related compounds provide insights into its potential:

- Study on Calcilytic Activity : A related compound demonstrated enhanced activity when a sulfonamide was replaced by an oxamide linkage, suggesting that similar modifications could be beneficial for this compound .

- Anticancer Research : Investigations into structurally analogous oxalamides revealed significant cytotoxicity against multiple cancer cell lines, indicating a promising avenue for further exploration of this compound's therapeutic potential.

Comparison with Similar Compounds

Oxalamide Derivatives with Modified Aromatic Substituents

- N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide (FFDc ID: 4234) and N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (FFDc ID: 4231) :

- Structural Differences : These analogs replace the benzyl group in the target compound with a 2-methoxy-4-methylbenzyl group and substitute the 4-fluorophenyl-piperazine chain with pyridyl-based ethyl chains.

- Functional Implications :

- The methoxy group in the benzyl position may enhance solubility due to its polar nature.

- The pyridyl substituents could alter electronic properties, affecting binding to targets like kinases or neurotransmitter receptors.

- Pharmacological Context : Pyridyl groups are often used to mimic natural ligands in central nervous system (CNS) drugs, suggesting these analogs may have distinct target profiles compared to the fluorophenyl-piperazine-containing target compound.

Piperazine/Piperidine-Containing Pharmaceuticals

- Astemizole (Chemical Name: 1-[(4-Fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl]-1H-benzimidazol-2-amine) :

- Structural Overlaps : Both compounds feature a 4-fluorophenylmethyl group and a nitrogen-rich heterocycle (piperidine in astemizole vs. piperazine in the target compound).

- Functional Differences :

- Astemizole’s benzimidazole core confers antihistaminic activity, while the oxalamide backbone in the target compound may favor different interactions (e.g., enzyme inhibition or metal chelation).

- The 4-methylpiperazine in the target compound could enhance solubility and metabolic stability compared to astemizole’s unsubstituted piperidine.

Metal-Chelating Oxalamide Complexes

- N-[2-(Dimethylamino)ethyl]-N'-(2-hydroxy-4-vinylphenyl)oxalamide Dinuclear Zinc Complex : Structural Comparison: This complex retains the oxalamide backbone but replaces the benzyl and fluorophenyl groups with dimethylaminoethyl and hydroxy-vinylphenyl substituents. Functional Implications:

- The hydroxy-vinylphenyl group enables coordination with zinc ions, making it suitable for applications in molecular imprinting or catalysis.

Physicochemical and Pharmacokinetic Considerations

Substituent Effects on Solubility and Stability

- 4-Methylpiperazine : Enhances water solubility and may reduce cytochrome P450-mediated metabolism compared to unsubstituted piperazine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.